N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide systematically describes the compound’s structure through sequential identification of its parent heterocycles and substituents. The name is constructed as follows:
- Parent structure : The pyrrolidine-3-carboxamide core (a five-membered saturated ring with a carboxamide group at position 3) serves as the base.
- Substituents on the pyrrolidine :
- A 5-oxo group (keto modification at position 5).
- A 4-fluorophenyl group attached to the pyrrolidine nitrogen.
- Carboxamide side chain : The carboxamide’s nitrogen is bonded to a 1,3,4-oxadiazole ring.
- Oxadiazole substituents :
- At position 2: Connection to the pyrrolidine carboxamide.
- At position 5: A 2,4-dimethyl-1,3-thiazole moiety.
The SMILES notation CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F further validates this hierarchy, illustrating the connectivity of heterocycles and substituents.
Table 1: Molecular identifiers
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₆FN₅O₃S | |
| Molecular weight | 401.4 g/mol | |
| InChIKey | FFLPDCYXZFXUNI-UHFFFAOYSA-N | |
| SMILES | CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3S/c1-9-15(28-10(2)20-9)17-22-23-18(27-17)21-16(26)11-7-14(25)24(8-11)13-5-3-12(19)4-6-13/h3-6,11H,7-8H2,1-2H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLPDCYXZFXUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with the fluorophenyl and pyrrolidine carboxamide units. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole moiety undergoes nucleophilic substitution under controlled conditions. For example, reactions with amines or thiols can replace the oxadiazole’s substituents.
Cyclocondensation Reactions
The thiazole and pyrrolidinone moieties participate in cyclocondensation to form fused heterocycles.
Example: Quinoxaline Formation
Reaction with benzene-1,2-diamine in ethanol yields quinoxaline derivatives:
-
Mechanism : The α-bromo acyl intermediate reacts with diamine, forming a conjugated system.
-
Evidence : -NMR shows aromatic carbons at 125–145 ppm, and HRMS confirms molecular ions .
| Reactant | Conditions | Product |
|---|---|---|
| Benzene-1,2-diamine | Ethanol, 12 h reflux | Quinoxaline-pyrrolidinone hybrid |
| 2,5-Hexanedione | Acetic acid, 80°C | Pyrrole-fused oxadiazole derivatives |
Esterification
The carboxylic acid group in the pyrrolidinone core reacts with methanol under acidic conditions:
-
Conditions : HSO, MeOH, 24 h
-
Outcome : Methyl ester formation (confirmed by -NMR triplet at 3.70 ppm for –OCH) .
Hydrazide Formation
Reaction with hydrazine hydrate produces hydrazide intermediates:
-
Application : These intermediates serve as precursors for triazole derivatives via cyclization.
Catalytic Hydrogenation
The thiazole ring’s double bonds can be reduced under hydrogenation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H, 50 psi, EtOH | Dihydrothiazole analog | >90% |
| Raney Ni | H, RT, 12 h | Partial reduction of oxadiazole | 60–70% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., HCl), the oxadiazole ring may undergo ring-opening:
Cross-Coupling Reactions
The fluorophenyl group enables Suzuki-Miyaura coupling with aryl boronic acids:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh) | Biaryl-pyrrolidinone derivative | 75% |
Key Analytical Data
Scientific Research Applications
Antimicrobial Activity
The compound's thiazole and oxadiazole moieties are known for their antimicrobial properties. Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that compounds with this scaffold can inhibit various pathogens, including Mycobacterium bovis and other resistant strains .
Anticancer Potential
The compound shows promise as an anticancer agent. The presence of the oxadiazole and thiazole rings has been linked to enhanced cytotoxicity against cancer cell lines. A study indicated that similar compounds could induce apoptosis in cancer cells by disrupting tubulin polymerization, which is critical for cell division .
Anti-inflammatory Effects
Compounds with oxadiazole structures have been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may have neuroprotective effects. The structural components allow for potential interactions with neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. Modifications to the thiazole and oxadiazole components can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Increased antimicrobial potency |
| Alteration of the oxadiazole substituents | Enhanced anticancer activity |
| Variation in the fluorophenyl group | Improved binding affinity to target enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives against Staphylococcus aureus. One derivative exhibited an IC50 value significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro tests on human liver carcinoma cell lines showed that compounds containing the oxadiazole core induced significant apoptosis compared to controls. The mechanism was attributed to the inhibition of tubulin polymerization .
Case Study 3: Neuroprotection
Research involving animal models demonstrated that derivatives of this compound could protect neurons from oxidative stress-induced damage. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The target compound is compared to two analogs from the provided evidence:
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 878731-29-4) :
- Heterocyclic Core : Contains a 1,3,4-thiadiazole ring (sulfur atom) instead of the oxadiazole (oxygen atom).
- Substituent : An isopropyl group replaces the 2,4-dimethylthiazole moiety.
- Impact : The thiadiazole core may enhance electron-deficient character compared to oxadiazole, while the isopropyl group introduces steric bulk and lipophilicity.
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 878731-32-9) : Heterocyclic Core: Shares the 1,3,4-thiadiazole ring. Substituent: A cyclohexyl group replaces the dimethylthiazole.
Data Table: Structural and Physicochemical Comparison
Implications of Structural Variations
- Electronic Properties : The oxadiazole in the target compound may exhibit greater polarity compared to thiadiazole analogs due to oxygen’s electronegativity.
- Lipophilicity : The dimethylthiazole substituent likely provides intermediate lipophilicity between isopropyl (moderate) and cyclohexyl (high) groups.
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a novel compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer effects.
- Thiazole ring : Associated with various pharmacological activities.
- Pyrrolidine moiety : Contributes to the compound's bioactivity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the oxadiazole ring display:
- Antibacterial Activity : Effective against various strains including Mycobacterium tuberculosis and Staphylococcus aureus .
- Antifungal Activity : Compounds have demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer properties of oxadiazole derivatives are well-documented. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation:
- Enzyme Inhibition : Oxadiazole compounds have been shown to inhibit telomerase and topoisomerase activities .
- Cell Line Studies : Various studies report significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays:
- Cytokine Inhibition : Studies suggest that oxadiazole derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 1: Antitubercular Activity
A study investigated the antitubercular activity of compounds similar to this compound. The results indicated:
- MIC Values : The most effective derivatives showed minimal inhibitory concentrations (MICs) in the range of 4–8 µM against drug-resistant Mycobacterium tuberculosis strains .
Study 2: Anticancer Efficacy
In another investigation focused on anticancer properties:
- Cell Viability Assays : Treatment with oxadiazole derivatives resulted in a significant decrease in cell viability in several cancer cell lines compared to untreated controls .
Data Tables
| Compound | Biological Activity | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| A | Antibacterial | 4–8 | - |
| B | Anticancer | - | 10 ± 0.5 |
| C | Anti-inflammatory | - | 15 ± 1.0 |
Q & A
Basic: What synthetic strategies are commonly employed to prepare N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?
Answer:
The synthesis typically involves multi-step procedures focusing on coupling heterocyclic moieties. A general approach includes:
- Step 1: Preparation of the 1,3,4-oxadiazole core via cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃ or PPA) .
- Step 2: Functionalization of the oxadiazole ring with the 2,4-dimethylthiazole group using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated precursors are used) .
- Step 3: Introduction of the 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide moiety through amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .
- Key Considerations: Base catalysis (e.g., K₂CO₃) is critical for thiazole-oxadiazole coupling, and inert atmospheres may enhance yields in metal-catalyzed steps .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion for C₁₉H₁₇FN₅O₃S).
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹; C-F stretch at ~1200–1250 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry and confirm solid-state conformation .
Advanced: How do structural modifications (e.g., fluorophenyl substitution) impact the compound’s biological activity and pharmacokinetic properties?
Answer:
The 4-fluorophenyl group enhances:
- Lipophilicity: Improves membrane permeability (logP increases by ~0.5–1.0 units compared to non-fluorinated analogs) .
- Metabolic Stability: Fluorine reduces oxidative metabolism via cytochrome P450 enzymes, extending half-life .
- Target Binding: Fluorine’s electronegativity strengthens π-π stacking or dipole interactions with aromatic residues in enzymes (e.g., kinase ATP-binding pockets) .
Methodological Insight: Comparative studies using fluorinated vs. non-fluorinated analogs, analyzed via IC₅₀ assays and molecular docking, are critical .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?
Answer:
Discrepancies often arise from:
- Assay Conditions: Differences in buffer pH, ATP concentrations (for kinase assays), or cell-line variability. Standardize protocols using guidelines like NIH/NCATS assay readiness criteria .
- Compound Purity: Ensure ≥95% purity (via HPLC with UV/ELSD detection) to exclude confounding impurities .
- Solubility Artifacts: Use DMSO stocks at <0.1% v/v to avoid aggregation. Confirm solubility via dynamic light scattering (DLS) .
- Data Normalization: Cross-validate with positive controls (e.g., staurosporine for kinase inhibition) and report results as mean ± SEM from ≥3 independent replicates .
Advanced: What computational methods are suitable for predicting the binding mode of this compound to its target?
Answer:
- Molecular Docking: Use AutoDock Vina or Glide with high-resolution target structures (PDB ID: e.g., 3QKK for kinases). Optimize protonation states with Epik .
- Molecular Dynamics (MD): Run 100 ns simulations (AMBER/CHARMM force fields) to assess binding stability and identify key residues (e.g., hinge-region interactions) .
- Free Energy Calculations: Apply MM-GBSA to estimate ΔG binding, prioritizing substituents with favorable enthalpy contributions (e.g., fluorophenyl vs. chlorophenyl) .
- Validation: Cross-reference with mutagenesis data (e.g., alanine scanning) to confirm predicted interactions .
Advanced: How can researchers optimize the synthetic yield of the 1,3,4-oxadiazole-thiazole core?
Answer:
Key strategies include:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings; ligandless conditions may reduce side reactions .
- Solvent Optimization: Use DMF for polar intermediates or switch to THF for metal-mediated steps to enhance solubility .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 120°C vs. 12 h reflux) for cyclization steps .
- Workup Protocols: Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/H₂O) for high-purity intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
